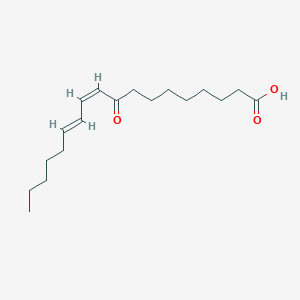![molecular formula C5H7N2NaS- B11747227 [(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium](/img/structure/B11747227.png)
[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium is a compound that features a 5-methylimidazole ring substituted with a methyl group at the 4-position and a sulfanide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles involves the cyclization of amido-nitriles under mild reaction conditions . The reaction conditions are often mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of [(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solventless microwave-assisted synthesis, which has been shown to be efficient for the production of substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanide group to thiols.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanide group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the imidazole ring.
Scientific Research Applications
[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide: This compound shares the imidazole core but has different substituents, leading to distinct properties and applications.
1-methylimidazole: Another imidazole derivative with a methyl group at the 1-position, used as a solvent and precursor to ionic liquids.
Uniqueness
[(5-methyl-1H-imidazol-4-yl)methyl]sulfanide sodium is unique due to the presence of the sulfanide group, which imparts specific chemical reactivity and potential biological activity. This makes it distinct from other imidazole derivatives and suitable for specialized applications.
Properties
Molecular Formula |
C5H7N2NaS- |
|---|---|
Molecular Weight |
150.18 g/mol |
InChI |
InChI=1S/C5H8N2S.Na/c1-4-5(2-8)7-3-6-4;/h3,8H,2H2,1H3,(H,6,7);/p-1 |
InChI Key |
HDCOXQVCUVIRAM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(N=CN1)C[S-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B11747145.png)
![1-(2,2-difluoroethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747146.png)
![1-{3-[Bis(2-chloroethyl)amino]phenyl}ethan-1-one](/img/structure/B11747147.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747149.png)
![(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747166.png)
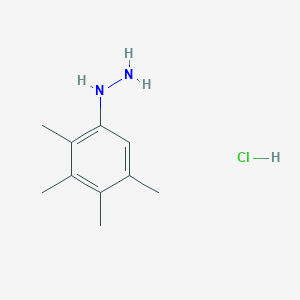
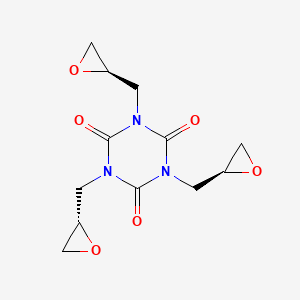
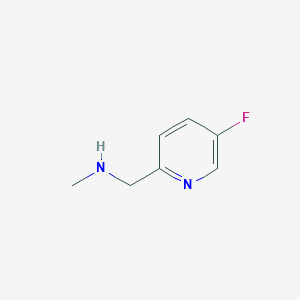
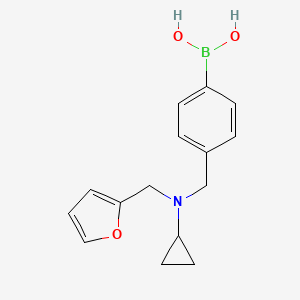
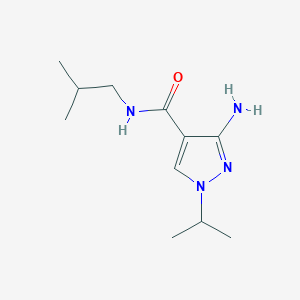
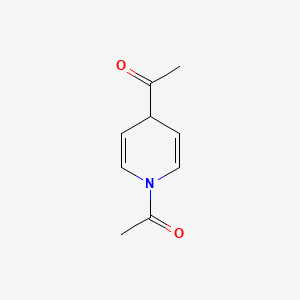
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11747203.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747210.png)
